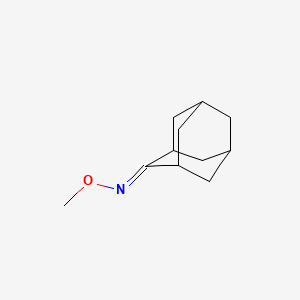
N-methoxyadamantan-2-imine
Cat. No. B2526417
Key on ui cas rn:
76300-15-7
M. Wt: 179.263
InChI Key: COPCAFIJNXYIDM-QXMHVHEDSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07947701B2
Procedure details


3.76 g (45 mmol) of methoxylamine, in hydrochloride form, and 4.36 g (55.1 mmol) of pyridine are added to 4.51 g (30 mmol) of 2-adamantanone in 30 ml of methanol. The reaction medium is stirred at ambient temperature for 66 h, the solvents are evaporated off under vacuum, and the residue is then diluted with 50 ml of dichloromethane and 50 ml of water. The organic phase is separated and the aqueous phase is then extracted again with 30 ml of dichloromethane. The organic phases are combined, washed with two times 30 ml of dilute hydrochloric acid (1 M) and 30 ml of brine, and then dried over magnesium sulphate. After filtration and evaporation in a rotary evaporator, the product 35 is obtained in the form of a white powder: 3.57 g (yield=66%).





Name
Yield
66%
Identifiers


|
REACTION_CXSMILES
|
[O:1]([NH2:3])[CH3:2].N1C=CC=CC=1.[CH:10]12[CH2:19][CH:14]3[CH2:15][CH:16]([CH2:18][CH:12]([CH2:13]3)[C:11]1=O)[CH2:17]2>Cl.CO>[CH3:2][O:1][N:3]=[C:11]1[CH:12]2[CH2:18][CH:16]3[CH2:15][CH:14]([CH2:19][CH:10]1[CH2:17]3)[CH2:13]2
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.76 g
|
|
Type
|
reactant
|
|
Smiles
|
O(C)N
|
|
Name
|
|
|
Quantity
|
4.36 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
4.51 g
|
|
Type
|
reactant
|
|
Smiles
|
C12C(C3CC(CC(C1)C3)C2)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction medium is stirred at ambient temperature for 66 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvents are evaporated off under vacuum
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residue is then diluted with 50 ml of dichloromethane and 50 ml of water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase is separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase is then extracted again with 30 ml of dichloromethane
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with two times 30 ml of dilute hydrochloric acid (1 M) and 30 ml of brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulphate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After filtration and evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
in a rotary evaporator
|
Outcomes


Product
Details
Reaction Time |
66 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CON=C1C2CC3CC(CC1C3)C2
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 66% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
